![molecular formula C7H14N2 B096551 N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine CAS No. 18631-71-5](/img/structure/B96551.png)
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine, commonly known as NBQX, is a non-competitive antagonist of AMPA receptors. It is a synthetic compound that has been extensively researched in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mechanism of Action
NBQX is a non-competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By binding to the receptor site, NBQX blocks the influx of calcium ions into the cell, which prevents the depolarization of the cell membrane and the subsequent release of neurotransmitters.
Biochemical and Physiological Effects
NBQX has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. NBQX has also been shown to reduce the size of ischemic lesions in animal models of stroke. Additionally, NBQX has been shown to reduce chronic pain in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NBQX in lab experiments is its specificity for AMPA receptors. This allows researchers to selectively study the role of AMPA receptors in various biological processes. However, one limitation of using NBQX is its potential off-target effects on other ionotropic glutamate receptors, such as kainate receptors.
Future Directions
There are several potential future directions for research on NBQX. One area of interest is the development of more specific AMPA receptor antagonists that can selectively target different subtypes of AMPA receptors. Another area of interest is the use of NBQX in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the long-term effects of NBQX on the central nervous system.
Synthesis Methods
NBQX can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline with triethylamine and but-2-enal to form the intermediate compound. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol to produce the final product, NBQX.
Scientific Research Applications
NBQX has been extensively researched in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders. It has been shown to be effective in treating epilepsy, ischemia, and chronic pain. NBQX has also been used to study the role of AMPA receptors in synaptic plasticity and memory formation.
properties
CAS RN |
18631-71-5 |
|---|---|
Product Name |
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine |
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine |
InChI |
InChI=1S/C7H14N2/c1-4-5-6-8-9-7(2)3/h4-7,9H,1-3H3/b5-4+,8-6- |
InChI Key |
VFPIMXUWBJRDMY-LMJRQTCTSA-N |
Isomeric SMILES |
C/C=C/C=N\NC(C)C |
SMILES |
CC=CC=NNC(C)C |
Canonical SMILES |
CC=CC=NNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




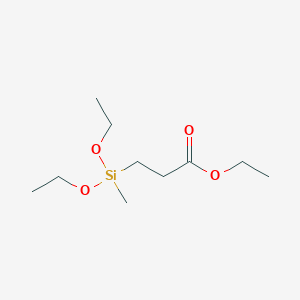
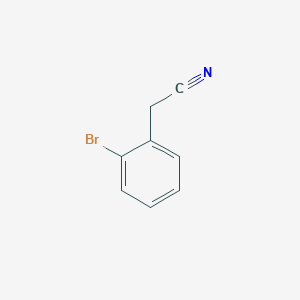


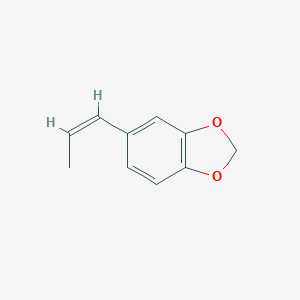
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
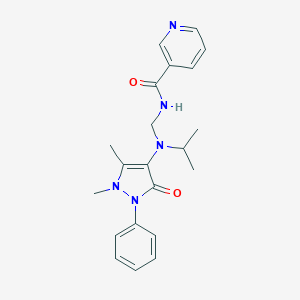

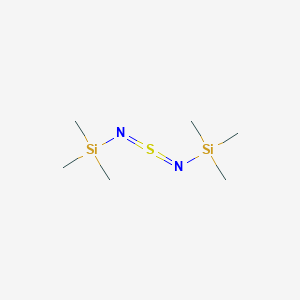
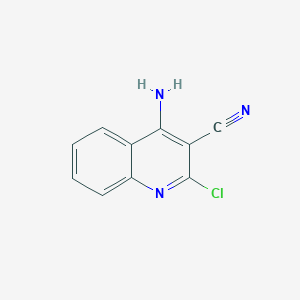
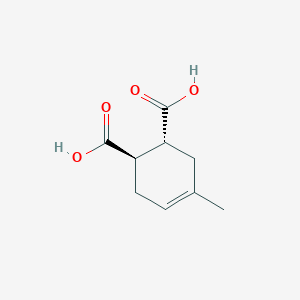
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
